Product packaging for 6-(1H-pyrazol-1-yl)-2,2'-bipyridine(Cat. No.:CAS No. 135853-33-7)

6-(1H-pyrazol-1-yl)-2,2'-bipyridine

Cat. No.: B172776
CAS No.: 135853-33-7
M. Wt: 222.24 g/mol
InChI Key: VIMBMAKZWNNQGI-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2,2'-bipyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4 B172776 6-(1H-pyrazol-1-yl)-2,2'-bipyridine CAS No. 135853-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-yl-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMBMAKZWNNQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Background of Bipyridine and Pyrazole Ligands in Coordination Chemistry

The foundation for understanding 6-(1H-pyrazol-1-yl)-2,2'-bipyridine lies in the well-established roles of its constituent heterocycles: bipyridine and pyrazole (B372694).

2,2'-Bipyridine (B1663995) (bpy) is arguably one of the most iconic ligands in coordination chemistry. nih.gov Since its discovery, it has been integral to the development of the field, valued for its ability to form stable chelate rings with a vast array of metal ions. nih.gov As a bidentate, N,N-donor ligand, it coordinates to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. nih.gov This coordination often results in complexes with robust chemical and thermal stability. The electronic properties of 2,2'-bipyridine, particularly its π-accepting ability, are crucial in tuning the photophysical and electrochemical characteristics of metal complexes. nih.govacs.org This has led to its widespread use in applications ranging from photoredox catalysis and solar cells to the development of luminescent materials. cymitquimica.comacs.org

Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of ligand design. wisdomlib.orgchemrevlett.com Pyrazoles are versatile ligands that can coordinate to metal centers in several ways. The deprotonation of the N-H group allows pyrazole to act as a bridging 'pyrazolate' anion, facilitating the formation of polynuclear complexes. researchgate.net When incorporated into larger molecules, the pyrazole ring can act as a simple N-donor, influence the steric environment of the metal center, and participate in hydrogen bonding, which is critical for creating specific supramolecular architectures. ub.edu The inherent electronic and structural flexibility of pyrazole has made it a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.govbohrium.com

The combination of these two entities into a single molecular framework, as seen in pyrazolyl-pyridine type ligands, creates systems with unique coordination properties that differ from their parent components. researchgate.nettandfonline.com

Significance of Pyrazole Moiety in Heterocyclic Ligand Design

The integration of a pyrazole (B372694) unit into a ligand scaffold, such as in 6-(1H-pyrazol-1-yl)-2,2'-bipyridine, is a deliberate design choice aimed at imparting specific functionalities.

The pyrazole moiety offers several distinct advantages:

Tunable Steric and Electronic Properties: The substitution pattern on the pyrazole ring can be easily modified, allowing for fine-tuning of the steric bulk and electronic nature of the ligand. This control is essential for influencing the geometry and reactivity of the resulting metal complex. ub.edu For instance, the presence of substituents can alter the ligand field strength, which in turn affects the magnetic and photophysical properties of d-block metal complexes. acs.org

Hydrogen Bonding Capability: The N-H proton of the pyrazole ring is a key functional group. It can act as a hydrogen bond donor, directing the self-assembly of complexes into ordered solid-state structures or interacting with substrates and anions in solution. ub.edursc.org This feature has been exploited in the design of molecular sensors, where the N-H proton interacts with target analytes. rsc.org

Bridging and Hemilability: The pyrazole N-H group can be deprotonated, creating a pyrazolate anion that can bridge two or more metal centers. This capability is fundamental to constructing polynuclear clusters and coordination polymers with interesting magnetic or catalytic properties. researchgate.net Furthermore, the potential for the pyrazole to switch between coordinated and uncoordinated states (hemilability) can be crucial in catalytic cycles. whiterose.ac.uk

The pyrazole moiety is thus not merely a passive component but an active participant that bestows unique and desirable chemical behaviors upon the ligand system. wisdomlib.orgchemrevlett.com

Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₀N₄ cymitquimica.com
Molecular Weight222.25 g/mol cymitquimica.com
AppearanceWhite solid chemicalbook.com

Rationale for Investigating 6 1h Pyrazol 1 Yl 2,2 Bipyridine in Advanced Chemical Systems

Direct Nucleophilic Aromatic Substitution Approaches

A prevalent method for synthesizing this compound involves the direct coupling of a pyrazole unit with a bipyridine framework through nucleophilic aromatic substitution (SNAr). This approach is often favored due to its efficiency and the commercial availability of the starting materials.

Reaction of 1H-Pyrazole with 6-Fluoro-2,2'-bipyridine

The reaction between 1H-pyrazole and 6-fluoro-2,2'-bipyridine is a key example of the SNAr strategy. chemicalbook.com In this reaction, the pyrazole acts as the nucleophile, displacing the fluoride (B91410) from the bipyridine ring. The reactivity of halopyridines in SNAr reactions is well-established, although they are generally less reactive than acid chlorides due to the energy required to disrupt the aromaticity of the pyridine (B92270) ring. youtube.com The use of a strong base is typically required to deprotonate the pyrazole, thereby increasing its nucleophilicity.

A common procedure involves the initial deprotonation of 1H-pyrazole with a base like sodium tert-butoxide in a suitable solvent. chemicalbook.com The resulting pyrazolate anion then attacks the electron-deficient carbon atom of the 6-fluoro-2,2'-bipyridine, leading to the formation of the desired product.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Atmosphere

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the atmosphere under which the reaction is conducted.

Solvent: Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) are frequently employed. chemicalbook.com These solvents are effective at solvating the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

Temperature: The reaction is typically heated to facilitate the substitution. A common temperature for the reaction between 1H-pyrazole and 6-fluoro-2,2'-bipyridine in DMSO is 100°C. chemicalbook.com Heating is often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring. youtube.com

Atmosphere: To prevent unwanted side reactions, particularly oxidation, the reaction is often carried out under an inert atmosphere, such as nitrogen (N₂). chemicalbook.com This is especially important when using air-sensitive reagents.

ParameterConditionRationale
Solvent Dimethyl sulfoxide (DMSO)Aprotic polar solvent that enhances nucleophilicity. chemicalbook.com
Temperature 100°COvercomes the activation energy for aromatic substitution. chemicalbook.comyoutube.com
Atmosphere Inert (e.g., Nitrogen)Prevents oxidation and side reactions. chemicalbook.com
Base Sodium tert-butoxideDeprotonates 1H-pyrazole to form the more nucleophilic pyrazolate. chemicalbook.com

Condensation Reaction Strategies for Constructing Pyrazole-Bipyridine Scaffolds

An alternative to the SNAr approach is the construction of the pyrazole ring onto a pre-existing bipyridine scaffold through condensation reactions. This method offers a versatile route to various substituted pyrazole-bipyridine derivatives.

A general and efficient one-pot, three-component procedure involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org While not directly applied to the bipyridine system in the provided context, this methodology highlights the potential for multicomponent reactions in synthesizing complex heterocyclic systems. Another relevant strategy is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org In the context of pyrazole-bipyridine synthesis, a bipyridinyl-substituted 1,3-dicarbonyl compound could react with hydrazine to form the desired pyrazole ring. The synthesis of pyridine-pyrazole ligands has been achieved by refluxing 1,3-diketones with hydrazine hydrate (B1144303) in ethanol, often resulting in high yields. nih.gov

Advanced Protocols for Structural Modification and Functionalization

The functionalization of the this compound scaffold is crucial for tuning its electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.

Derivatization at the Bipyridine and Pyrazole Moieties

Derivatization can be achieved at both the bipyridine and pyrazole rings. For instance, functional groups can be introduced onto the bipyridine backbone prior to the coupling reaction. The synthesis of phenylbipyridinylpyrazoles has been accomplished through Suzuki coupling reactions between a pyrazole-containing boronic acid derivative and a substituted pyridine. nih.gov

Modification of the pyrazole ring is also a common strategy. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, providing a handle for further functionalization. mdpi.com Additionally, derivatization can be achieved by starting with a substituted pyrazole in the initial SNAr reaction. For example, using 3,5-dimethyl-1H-pyrazole instead of 1H-pyrazole in the reaction with a halogenated bipyridine yields the corresponding dimethyl-substituted pyrazole-bipyridine ligand. nih.gov

Synthesis of Polytopic Pyrazole-Bipyridine Ligand Architectures

The synthesis of more complex, polytopic ligands incorporating multiple pyrazole-bipyridine units allows for the construction of sophisticated coordination architectures. One approach to such systems involves the use of precursors with multiple reactive sites. For instance, 2,6-difluoropyridine (B73466) can be reacted with 4-iodo-1H-pyrazole to synthesize 2,6-di(4-iodopyrazol-1-yl)pyridine. whiterose.ac.uk The iodo groups on the pyrazole rings can then be further functionalized, for example, through Sonogashira coupling reactions with alkynes, to introduce long alkyl or alkynyl chains. whiterose.ac.uk This strategy allows for the creation of discotic-type ligands with specific electronic and structural properties.

Another strategy involves the pseudo-tricomponent synthesis of fused pyrazole systems. For example, the reaction of arylaldehydes with two equivalents of an aminopyrazole derivative can lead to the formation of bis-pyrazolo[3,4-b:4',3'-e]pyridines. mdpi.com These polytopic ligands have applications as chemosensors for metal ions. mdpi.com

Ligand Design Principles and Coordination Modes

The specific arrangement of nitrogen donor atoms in this compound dictates its function as a highly effective ligand in coordination chemistry.

Role as a Versatile N-Donor Ligand

This compound is a prominent example of an N-donor ligand, meaning it forms coordinate bonds with metal ions through its nitrogen atoms. The molecule features three nitrogen atoms strategically positioned for chelation: two on the bipyridine fragment and one on the pyrazole ring. This arrangement allows it to bind to a metal center in a pincer-like fashion, enhancing the stability of the resulting complex. The versatility of pz-bipy lies in its ability to adapt its coordination mode based on the specific metal ion and reaction conditions.

The electronic properties of the ligand, including its ability to accept or donate electron density, can be fine-tuned by introducing different substituent groups on either the pyrazole or bipyridine rings. This modularity is a key principle in ligand design, enabling chemists to synthesize complexes with tailored electronic and photophysical properties. For instance, the introduction of electron-withdrawing or -donating groups can influence the energy levels of the molecular orbitals involved in metal-ligand bonding.

Characterization of Tridentate Coordination Capability

A defining feature of this compound is its capacity to act as a tridentate ligand, simultaneously binding to a metal center through three of its nitrogen atoms. This mode of coordination leads to the formation of two five-membered chelate rings, a thermodynamically favorable arrangement that contributes to the high stability of the resulting metal complexes.

X-ray crystallography has been instrumental in confirming the tridentate coordination of pz-bipy in numerous complexes. These studies provide precise information on bond lengths and angles, revealing a distorted octahedral or square pyramidal geometry around the central metal ion, depending on the other ligands present. Spectroscopic techniques, such as NMR and IR, also provide evidence for tridentate coordination by showing characteristic shifts in the signals of the ligand upon complexation. For example, in ruthenium(II) complexes, the coordination of all three nitrogen atoms has been confirmed through detailed spectroscopic and electrochemical analysis. acs.org

Influence of Pyrazole Substitution on Ligand Field Strength and Geometry

The substitution on the pyrazole ring of the this compound framework has a profound impact on the electronic and steric properties of the ligand, which in turn influences the ligand field strength and the geometry of the resulting metal complexes.

The electronic nature of the substituents on the pyrazole ring can alter the ligand field strength. Electron-donating groups, for instance, increase the electron density on the coordinating nitrogen atoms, leading to stronger sigma-donation to the metal center and a stronger ligand field. Conversely, electron-withdrawing groups decrease the electron density, resulting in a weaker ligand field. This modulation of the ligand field can affect the spin state of the metal ion in the complex, as seen in some iron(II) complexes where the choice of substituent can determine whether the complex is high-spin or low-spin. acs.orgscispace.com

Steric hindrance introduced by bulky substituents on the pyrazole ring can also significantly influence the coordination geometry. Large substituents can force a distortion from the ideal octahedral or square planar geometry, leading to changes in the bond angles and distances within the coordination sphere. This steric pressure can also impact the stability and reactivity of the complex. For example, the use of a 3,5-dimethyl-1H-pyrazol-1-yl group can influence the extraction performance and selectivity in actinide/lanthanide separations. acs.orgnih.govscispace.com

Formation of Metal-Ligand Complexes with Transition Metals

The versatile nature of this compound allows it to form stable complexes with a wide range of transition metals, from the first row to the heavier second and third-row elements.

Complexation with First-Row Transition Metals (e.g., Cu(II), Co(II), Fe(II), Zn(II))

This compound readily forms complexes with first-row transition metals. These complexes often exhibit interesting magnetic and electronic properties.

Copper(II): Copper(II) complexes with pz-bipy and its derivatives have been synthesized and characterized. For instance, reactions with various copper salts have yielded dinuclear and mononuclear Cu(II) complexes, where the ligand can act as a bridging or a terminal ligand. rsc.org These complexes often display distorted square pyramidal or octahedral geometries.

Cobalt(II): Cobalt(II) complexes of ligands containing the pyrazolyl-pyridine motif have been studied for their potential in spin crossover (SCO) applications. mdpi.com The ligand field provided by pz-bipy can be close to the spin-pairing energy of Co(II), allowing for a transition between high-spin and low-spin states upon external stimuli.

Iron(II): The coordination chemistry of iron(II) with pz-bipy and analogous ligands is particularly rich, with many examples of spin-crossover behavior. acs.org The spin state of the iron(II) center is highly sensitive to the substituents on the ligand and the nature of the counter-anion, allowing for the fine-tuning of the SCO properties. acs.orgscispace.com

Zinc(II): As a d¹⁰ metal ion, Zinc(II) complexes with pz-bipy are typically diamagnetic and colorless. They serve as important reference compounds for studying the properties of the ligand itself, without the complications of d-d electronic transitions or paramagnetism.

Table 1: Selected First-Row Transition Metal Complexes with this compound and its Derivatives
Metal IonComplex FormulaCoordination GeometryKey Findings/PropertiesReference
Cu(II)[{Cu(NO3)}(μ-pzpypz)]2Dinuclear, bridging ligandCatalytic activity in syntheses of nitriles and aldehydes. rsc.org
Co(II)[Co(bpp)2]2+ (bpp = 2,6-bis(pyrazol-1-yl)pyridine)OctahedralExhibits redox-triggered spin crossover. mdpi.com
Fe(II)[Fe(L)2]2+ (L = substituted 2,6-di(1H-pyrazol-1-yl)pyridine)OctahedralShows spin-crossover behavior sensitive to substituents. acs.org
Zn(II)Not specifiedTypically tetrahedral or octahedralDiamagnetic reference compounds. rsc.org

Complexation with Second and Third-Row Transition Metals (e.g., Ru(II), Pd(II), Ir(III))

The coordination of this compound to heavier transition metals has led to the development of complexes with significant photophysical and catalytic applications.

Ruthenium(II): Ruthenium(II) complexes incorporating pz-bipy and its derivatives have been extensively studied. acs.org These complexes, often of the type [Ru(L)₂]²⁺ or [Ru(L)(N^N)₂]²⁺ (where N^N is another bidentate ligand), typically exhibit strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and can be luminescent. nih.govacs.org The tridentate nature of pz-bipy enforces a specific geometry that influences the excited-state properties. acs.org

Palladium(II): Palladium(II) complexes with pyrazolyl-pyridine ligands have been synthesized and characterized. mdpi.com These complexes are often square planar and have been investigated for their catalytic activity in various organic transformations. The electronic properties of the pz-bipy ligand can be tuned to optimize the catalytic efficiency.

Iridium(III): Iridium(III) complexes containing pyrazolyl-functionalized bipyridine ligands have shown promise as phosphorescent emitters for organic light-emitting diodes (OLEDs). researchgate.netnih.gov The strong spin-orbit coupling of iridium, combined with the ligand-defined excited states, can lead to highly efficient emission. The tridentate coordination of pz-bipy can enhance the rigidity and stability of the complex, which is beneficial for device performance. researchgate.net

Table 2: Selected Second and Third-Row Transition Metal Complexes with this compound and its Derivatives
Metal IonComplex TypeCoordination GeometryKey Findings/PropertiesReference
Ru(II)[Ru(L)2]2+OctahedralStrong MLCT absorption, potential for photodynamic therapy. acs.orgnih.gov
Pd(II)[Pd(bpp)Cl]Cl (bpp = 2,6-bis(pyrazol-1-yl)pyridine)Square PlanarInvestigated for catalytic applications. mdpi.com
Ir(III)[Ir(C^N)2(N^N)]+OctahedralPhosphorescent emitters for OLEDs. researchgate.netnih.gov

Stoichiometry and Stability Constants of Coordination Compounds

The stoichiometry and stability of coordination compounds are fundamental parameters that dictate their behavior in solution and their potential applications. While specific stability constant data for this compound complexes are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related pyrazole-based ligands.

For instance, spectrophotometric investigations on the complexation of ligands such as 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) and 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) with zinc(II) and cadmium(II) ions have revealed the formation of 1:1 metal-to-ligand complexes. sebhau.edu.lysebhau.edu.ly The stability of these complexes is influenced by the specific ligand and metal ion, with Cd(II) complexes generally exhibiting greater stability than their Zn(II) counterparts. sebhau.edu.ly The mole ratio method has been employed to determine the stoichiometry and stability constants for these systems in a mixed ethanol-water solvent. sebhau.edu.lysebhau.edu.ly

Similarly, studies on 6-(tetrazol-5-yl)-2,2'-bipyridine, another derivative of 2,2'-bipyridine (B1663995), with curium(III) and europium(III) have shown the formation of 1:2 and 1:3 complexes. nih.gov The conditional stability constants for the 1:3 complexes are significantly different for the two metal ions, highlighting the ligand's potential for selective metal ion separation. nih.gov The presence of other components in the solution, such as a lipophilic anion source, can influence the stability of the formed complexes. nih.gov

The stability of metal complexes with 2,2'-bipyridine and its derivatives is generally higher than that of analogous complexes with monodentate pyridine ligands, a phenomenon attributed to the chelate effect. nih.gov The relative stability is also influenced by steric and electronic factors of substituents on the bipyridine core. nih.gov

Table 1: Stability Constants and Stoichiometry of Complexes with Related Ligands

Ligand Metal Ion Stoichiometry (M:L) Log K Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene Cd(II) 1:1 - 5744
1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene Cd(II) 1:1 - 10019
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene Zn(II) 1:1 - 9414
1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene Zn(II) 1:1 - 17716
6-(tetrazol-5-yl)-2,2'-bipyridine Cm(III) 1:3 13.8 -
6-(tetrazol-5-yl)-2,2'-bipyridine Eu(III) 1:3 11.1 -

Data for 1,3-PPB and 1,4-PPB from a study by Al-Adilee and colleagues. sebhau.edu.ly Data for 6-(tetrazol-5-yl)-2,2'-bipyridine from a study by Girnt and colleagues. nih.gov

Supramolecular Assembly and Non-Covalent Interactions in Metal Complexes

The solid-state structures of metal complexes are often governed by a delicate interplay of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, play a crucial role in the self-assembly of individual complex units into higher-order supramolecular architectures.

For example, in zinc complexes with N,N-functionalized ditopic ligands containing bipyridine and pyridyl-imidazole units, intermolecular interactions such as hydrogen bonding (N···H, O···H) and π···π stacking are key to the construction of their supramolecular structures. uef.fi The presence of suitable hydrogen bond donors and acceptors on the ligand or coordinated solvent molecules can lead to the formation of robust hydrogen-bonded synthons, which are recurring patterns of intermolecular interactions.

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govuef.fi The design of these materials relies on the predictable coordination geometry of the metal ions and the specific arrangement of donor atoms in the organic linker.

The modular nature of MOF synthesis allows for the systematic variation of both the metal node and the organic linker to tune the properties of the resulting framework, such as pore size and functionality. mdpi.com Ligands based on 2,2'-bipyridine and its derivatives have been successfully employed in the synthesis of novel MOFs. mdpi.com For instance, the use of 2,2'-bipyridine-5,5'-dicarboxylic acid with Al(III) has led to the formation of a MOF with open 2,2'-bipyridine coordination sites, which can be subsequently metallated.

The directional bonding approach, a cornerstone of crystal engineering, is central to the design of coordination polymers. By selecting ligands with specific geometries and metal ions with well-defined coordination preferences, it is possible to target the formation of structures with desired dimensionality, such as 1D chains, 2D layers, or 3D frameworks. The combination of the chelating bipyridine unit and the potentially bridging pyrazole group in this compound offers a versatile platform for creating complex and functional coordination polymers.

Advanced Spectroscopic and Structural Characterization of 6 1h Pyrazol 1 Yl 2,2 Bipyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful synthesis and purity of the ligand and its complexes. acs.orgwhiterose.ac.ukdiva-portal.org

In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons of the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts of these protons are sensitive to the electronic environment and the presence of substituents. For instance, in derivatives of 2,6-bis(pyrazol-1-yl)pyridine, the proton signals of the pyrazolyl and pyridine moieties confirm the coordination of the ligand. mdpi.com Upon coordination to a metal center, significant changes in the chemical shifts of the pz-bipy ligand are observed, providing evidence of complex formation. The magnitude and direction of these shifts can offer insights into the nature of the metal-ligand bonding.

Table 1: Representative ¹H NMR Chemical Shift Data for Bipyridine-based Compounds

Compound/FragmentProtonChemical Shift (ppm)SolventReference
2,2'-bipyridine (B1663995)H-6,6'8.65 (d)CCl₄ chemicalbook.com
H-3,3'8.35 (d)CCl₄ chemicalbook.com
H-4,4'7.80 (t)CCl₄ chemicalbook.com
H-5,5'7.30 (t)CCl₄ chemicalbook.com
[Ru(bipy)₂(bipy-4-R-4'-R')]XH-3,3'8.80 (d)(CD₃)₂SO researchgate.net
H-4,4'8.14 (t)(CD₃)₂SO researchgate.net
H-5,5'7.70 (d)(CD₃)₂SO researchgate.net
H-6,6'7.52 (t)(CD₃)₂SO researchgate.net
2,6-di(1-methylpyrazol-3-yl)pyridineMultipleSee sourceCDCl₃ whiterose.ac.uk

Note: This table presents illustrative data for related compounds to demonstrate the typical chemical shift ranges observed in bipyridine systems. Specific data for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Affinity

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of this compound and its metal complexes. The absorption spectrum provides information about the electronic transitions within the molecule, which are sensitive to its structure and environment. acs.orgfrontiersin.org

The free pz-bipy ligand typically exhibits intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic rings of the bipyridine and pyrazole moieties. mdpi.comacs.org Upon coordination to a metal ion, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. mdpi.comacs.org The energy and intensity of these MLCT bands are highly dependent on the nature of the metal ion and the specific coordination environment.

UV-Vis spectroscopy is also widely used to study the binding affinity of pz-bipy ligands with metal ions. By monitoring the changes in the absorption spectrum upon titration of a metal salt into a solution of the ligand, it is possible to determine the stoichiometry and stability of the resulting complex.

For example, studies on related 2,6-bis(pyrazolyl)pyridine derivatives show broad absorption bands in the visible region (400-495 nm), which are influenced by intramolecular charge transfer (ICT) between donor and acceptor parts of the molecule. acs.org The solvatochromic effect, where the absorption maximum shifts with solvent polarity, can also provide insights into the nature of the electronic transitions. acs.org

Table 2: Illustrative UV-Vis Absorption Data for Bipyridine-based Complexes

Complexλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)AssignmentSolventReference
Ruthenium(II) sensitizer (B1316253) with bppCOOH ligandup to 610~3000MLCTNot specified mdpi.com
[PtL(L')][ClO₄] complexes200-34010³ - 10⁴π → π*Not specified acs.org
[PtL(L')][ClO₄] complexes~390-492~10³MLCTNot specified acs.org
2,6-bis(pyrazolyl)pyridine derivatives400-495Not specifiedICTDichloromethane acs.org

Note: This table provides examples of electronic transitions observed in related bipyridine systems. The specific absorption maxima and extinction coefficients for this compound complexes will vary.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for the vibrational analysis of this compound and its complexes, providing a molecular fingerprint of the compound. The IR spectrum reveals information about the functional groups present and can indicate changes in bonding upon coordination to a metal. acs.org

The IR spectrum of the free pz-bipy ligand displays characteristic stretching and bending vibrations for the C=C, C=N, and C-H bonds of the pyridine and pyrazole rings. The C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net Upon complexation, shifts in the vibrational frequencies of the ligand can be observed. For example, a shift in the C=N stretching frequency can indicate the coordination of the nitrogen atoms to the metal center.

In metal complexes containing additional ligands, such as carbonyls, IR spectroscopy is particularly useful for determining the coordination geometry. The number and position of the C≡O stretching bands can distinguish between different isomers (e.g., fac vs. mer). acs.org

Theoretical calculations, often using DFT methods, can be employed to simulate the vibrational spectra and aid in the assignment of the observed IR bands. mdpi.comresearchgate.net

Table 3: Typical Infrared Vibrational Frequencies for Pyridine-based Compounds

Vibrational ModeFrequency Range (cm⁻¹)CommentsReference
C=N stretching (pyridine)1615-1575Often a strong intensity band. researchgate.net
C=C stretching (pyridine)1520-1465Characteristic for the aromatic ring. researchgate.net
C-H stretching (aromatic)~3000-3100Typically observed for aromatic compounds.
Ring breathing modes~990-1050In-plane ring deformations. researchgate.net

Note: This table provides general ranges for pyridine-containing molecules. The exact frequencies for this compound will be specific to its structure.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

For the free ligand, SCXRD can confirm the planarity or any torsion between the pyridine and pyrazole rings. When pz-bipy acts as a ligand in a metal complex, SCXRD reveals the coordination geometry around the metal center (e.g., octahedral, square planar), the coordination mode of the ligand (e.g., bidentate, tridentate), and the nature of any intermolecular interactions such as hydrogen bonding or π-π stacking. acs.orgacs.org

For instance, in complexes of related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, SCXRD has been used to characterize distorted octahedral and trigonal bipyramidal geometries around metal ions like cobalt(II). mdpi.com The crystal packing can also be elucidated, revealing how molecules are arranged in the crystal lattice, which can influence the bulk properties of the material. acs.orgelsevierpure.com

Table 4: Illustrative Crystallographic Data for a Related Compound

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
A derivative of 2,6-bis(pyrazolyl)pyridine (IK-3)MonoclinicP2₁/cCharacterized by single-crystal X-ray structure determination. acs.org
A precursor to the IK-3 compound (IK-2)TriclinicP1̅Features C-H···O intramolecular hydrogen bonding. acs.org
Fe(E-dpsp)₂₂·acetone (B3395972)Not specifiedNot specifiedShows intermolecular H-H short contact and π-π stacking. elsevierpure.com

Note: This table provides examples of crystallographic information obtained for related systems. Specific data for this compound would require dedicated SCXRD analysis.

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. acs.orgdiva-portal.org High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org

Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of coordination complexes, as it allows for the transfer of intact complex ions from solution to the gas phase. frontiersin.org The resulting mass spectrum will show a peak corresponding to the molecular ion ([M]⁺) or a protonated species ([M+H]⁺), from which the molecular weight can be determined. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing complex mixtures, identifying impurities, and monitoring the progress of reactions involving pz-bipy.

Electrochemical Techniques: Cyclic Voltammetry and Redox Properties

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound and its metal complexes. mdpi.comacs.org CV provides information on the oxidation and reduction potentials of the species, the reversibility of the redox processes, and can offer insights into the electronic structure of the molecule. frontiersin.org

The free pz-bipy ligand is typically electrochemically active, undergoing ligand-based reduction processes at negative potentials. researchgate.net When coordinated to a redox-active metal ion, the resulting complex will exhibit both metal-centered and ligand-centered redox events.

For example, in ruthenium(II) complexes of related bipyridine ligands, a reversible or quasi-reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple is often observed at positive potentials. mdpi.comresearchgate.net The potential of this couple is sensitive to the nature of the ligands coordinated to the ruthenium center. At negative potentials, a series of reductions may be observed, which are typically assigned to the sequential one-electron reduction of the bipyridine and pyrazole ligands. researchgate.net

The study of the redox properties is crucial for applications in areas such as catalysis, solar cells, and molecular electronics, where electron transfer processes play a central role. mdpi.comcymitquimica.com

Table 5: Representative Electrochemical Data for Bipyridine-based Complexes

ComplexRedox CouplePotential (V vs. reference)ReversibilitySolvent/ElectrolyteReference
[Ru(bpp)(DMSO)Cl₂]Ru³⁺/Ru²⁺E₁/₂ = 0.37Quasi-reversibleNot specified mdpi.com
Ru⁴⁺/Ru³⁺E₁/₂ = 1.0Quasi-reversibleNot specified mdpi.com
Rhenium(I) carbonyl complexesReᴵ/Reᴵᴵ+0.94 to +1.04IrreversibleDMF acs.org
Ligand-based reduction-1.64 to -1.90IrreversibleDMF acs.org
Ruthenium(II) complexes with H₂dcbpyRuᴵᴵ/RuᴵᴵᴵE₁/₂ = 0.15–1.62VariableCH₃CN/DMSO researchgate.net

Note: This table illustrates the type of electrochemical data obtained for related bipyridine systems. The specific potentials and reversibility for this compound complexes will be dependent on the metal center and experimental conditions.

Advanced X-ray Techniques: Extended X-ray Absorption Fine Structure (EXAFS) and Small/Wide-Angle X-ray Scattering (SWAXS)

Extended X-ray Absorption Fine Structure (EXAFS) and Small/Wide-Angle X-ray Scattering (SWAXS) are advanced X-ray techniques that can provide further structural insights into this compound systems, particularly for metal complexes in solution or in non-crystalline states.

EXAFS is a powerful tool for determining the local coordination environment around a specific metal atom. acs.orgunito.it By analyzing the fine structure on the high-energy side of an X-ray absorption edge, information about the type, number, and distance of neighboring atoms can be extracted. nih.gov This technique is particularly valuable for studying the structure of metal complexes in solution, where single crystals for diffraction studies cannot be obtained. For example, EXAFS has been used to show that a related ligand, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy), forms 1:1 complexes with certain metal ions. acs.org

SWAXS provides information about the structure of materials over a wide range of length scales. Small-Angle X-ray Scattering (SAXS) probes larger structural features, such as the size and shape of nanoparticles or aggregates in solution, while Wide-Angle X-ray Scattering (WAXS) gives information on shorter-range order, similar to that obtained from powder diffraction. SWAXS has been used to study the molecular organization of related iron(II) complexes, revealing differences in packing between bulk samples and single crystals. acs.org

Applications of 6 1h Pyrazol 1 Yl 2,2 Bipyridine in Advanced Materials Science

Organic Electronics and Photonic Devices

The unique electronic and photophysical properties of metal complexes containing 6-(1H-pyrazol-1-yl)-2,2'-bipyridine have led to their exploration in various organic electronic and photonic devices. These applications leverage the ability of the ligand to influence the electronic structure and excited-state dynamics of the metal center, leading to desirable luminescent and photovoltaic properties.

Luminescent Metal Complexes and Tunable Emission Properties

Metal complexes of this compound, particularly with platinum(II) and iridium(III), have been investigated for their luminescent properties. mdpi.comnih.gov The emission color of these complexes can be tuned by modifying the chemical structure of the ligands. For instance, introducing electron-donating or electron-withdrawing groups on the bipyridine or pyrazole (B372694) rings can alter the energy of the metal-to-ligand charge-transfer (MLCT) excited state, thereby changing the emission wavelength. researchgate.net

Theoretical calculations have shown that the emitting triplet state in some iridium(III) complexes with derivatives of this compound has a mixed metal-to-ligand/ligand-to-ligand charge transfer (MLCT/LLCT) character. researchgate.net This mixed character contributes to the tunability of their emission properties. The ability to control the emission color makes these complexes promising for applications in organic light-emitting diodes (OLEDs) and other display technologies.

Metal Complex SystemKey FeaturesPotential Application
Platinum(II) complexes with this compound and its derivativesExhibit distinct MLCT, LMCT, and LLCT states. mdpi.comLuminescent materials mdpi.com
Iridium(III) complexes with cyclometallated 1-(2,4-difluorophenyl)-1H-pyrazole and functionalized 2,2'-bipyridine (B1663995) ligandsTunable emission properties through ligand modification. researchgate.netBlue-emitting materials for OLEDs researchgate.net
Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphinesBright yellow-green emission in the solid state with high quantum yields. mdpi.comEmissive materials mdpi.com

Role in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Systems

Complexes of this compound have also shown potential in the field of solar energy conversion, specifically in dye-sensitized solar cells (DSSCs). acs.orgnih.gov In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a photocurrent. Ruthenium(II) complexes containing this compound derivatives have been explored as sensitizers in DSSCs. mdpi.comnih.gov

DSSC ComponentRole of this compound ComplexResearch Finding
Sensitizer (B1316253)Ruthenium(II) complexes as light-harvesting dyes. mdpi.comnih.govThe position of carboxyl substituents on the bipyridine ring influences the short-circuit current density (Jsc). mdpi.com
Redox MediatorCobalt(II/III) complexes as a redox couple in the electrolyte. nih.govThe [Co(bpy-pz)2]3+/2+ redox couple has been studied in electrolytes for DSSCs with both TiO2 and ZnO photoanodes. nih.gov

Magnetic Materials

The ability of this compound to form complexes with transition metal ions, particularly iron(II), has led to the development of interesting magnetic materials. These materials exhibit phenomena such as spin-crossover and single-ion magnet behavior, which are of fundamental interest and have potential applications in data storage and quantum computing.

Spin-Crossover (SCO) Phenomena in Iron(II) Complexes

Iron(II) complexes with two this compound ligands can exhibit spin-crossover (SCO) behavior. nih.govbohrium.comscispace.com This phenomenon involves a transition between a low-spin (LS, diamagnetic) state and a high-spin (HS, paramagnetic) state, which can be triggered by external stimuli such as temperature, pressure, or light. nih.govrsc.org The transition temperature (T1/2) at which the LS and HS states are equally populated can be tuned by modifying the ligand structure. mdpi.comacs.org

For example, functionalizing the 4-position of the pyridine (B92270) ring in the bpp (2,6-bis(pyrazol-1-yl)pyridine, a related ligand) framework with different substituents can influence the electronic properties and steric hindrance, thereby altering the SCO transition temperature. mdpi.com The SCO properties of these complexes make them attractive for applications in molecular switches, sensors, and memory devices. nih.govnih.gov

Iron(II) Complex SystemSpin-Crossover Characteristics
[Fe(L1)2] where L1 = 4-([2,2'-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridineGradual spin-state switching with T1/2 = 254 K. acs.org
[Fe(L2)2] where L2 = 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridineStepwise SCO with two distinct steps at 313 K and 321 K. acs.org
[Fe(HB(pz)2(dmpz))2]Gradual spin transition with a T1/2 of 312 K. rsc.org

Single-Ion Magnet (SIM) and Single-Molecule Magnet (SMM) Behavior

Beyond spin-crossover, complexes of this compound and related ligands have been explored for their potential as single-ion magnets (SIMs) and single-molecule magnets (SMMs). mdpi.comnih.gov SIMs and SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, making them potential candidates for high-density information storage and quantum computing. numberanalytics.commanchester.ac.uk

The magnetic anisotropy of the metal ion, which is crucial for SIM and SMM behavior, is strongly influenced by the coordination environment provided by the ligand. nih.govacs.org While research in this area is ongoing, the versatility of the this compound ligand system offers opportunities to design and synthesize new complexes with tailored magnetic properties. For instance, cobalt(II) complexes with related nitrogen-donor ligands have been shown to exhibit SIM behavior. nih.govacs.org

Electrochemical Energy Storage Systems (e.g., Redox Flow Batteries)

The redox activity of metal complexes of this compound and its derivatives makes them interesting for applications in electrochemical energy storage, such as redox flow batteries (RFBs). mdpi.comnih.gov RFBs are a promising technology for large-scale energy storage, and the development of new, efficient, and stable redox-active materials is a key research area. mdpi.comnih.gov

Self-Assembled Supramolecular Architectures for Functional Materials

The ligand this compound is a versatile building block in supramolecular chemistry. Its distinct coordination pockets, combining a bidentate bipyridine unit and a monodentate pyrazole ring, allow for the construction of complex, multi-dimensional architectures through coordination-driven self-assembly with various metal ions. These supramolecular structures are at the forefront of materials science, offering pathways to functional materials with tailored electronic, magnetic, and responsive properties. The specific arrangement of pyrazole and pyridine nitrogen donors provides a unique electronic and steric environment that influences the formation and properties of the resulting materials, from discrete molecular cages to extended coordination polymers.

Formation of Metallogels

Metallogels are a class of soft materials where metal-ligand coordination interactions drive the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize solvent molecules. While pyridyl-containing ligands are commonly used as gelators, the ability of a specific ligand to form a gel is highly dependent on its structure and the coordinating metal ion. nih.gov

Research into ligands structurally related to this compound provides insight into the factors governing gelation. For instance, complexes of 2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine (tpt) with iron(II), cobalt(II), and nickel(II) have been shown to form thixotropic metallogels upon the addition of silver(I) salts in nitromethane. nih.govresearchgate.net The formation of these gels is attributed to the creation of heterometallic coordination polymers. However, iron(II) complexes of the closely related ligand 2,4,6-tri{pyrazol-1-yl}pyridine (tpp) failed to produce gels under identical conditions. nih.govresearchgate.net This highlights that subtle changes in the ligand's core structure can significantly impact its ability to act as a gelator.

Currently, there is a lack of specific research demonstrating the formation of metallogels using this compound as the primary ligand. The gelation behavior appears to be a highly specific phenomenon, and the findings from analogous systems suggest that the unique geometry of this compound may not be conducive to forming the extended, fibrous networks required for gelation under the conditions tested for similar ligands.

Stimuli-Responsive Materials

Stimuli-responsive materials, which can alter their physical or chemical properties in response to external triggers like temperature, light, or electric fields, are crucial for developing "smart" devices. nih.govresearchgate.net In the context of coordination compounds, spin-crossover (SCO) is a prominent example of stimuli-responsive behavior. acs.org SCO materials, typically based on iron(II) complexes, can be switched between two distinct electronic spin states—a low-spin (LS) state and a high-spin (HS) state—leading to changes in magnetic, optical, and structural properties. acs.orgnih.gov

While comprehensive studies on the SCO properties of this compound complexes are limited, extensive research on the closely related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family offers a strong precedent for this application. mdpi.com Iron(II) complexes with bpp ligands are renowned for their SCO activity, which can be precisely tuned by modifying the ligand structure. acs.orgmdpi.com

Key research findings on analogous bpp-based systems indicate:

Influence of Functional Groups: The introduction of functional groups onto the bpp framework is a powerful strategy for tuning SCO properties. For example, the iron(II) complex of 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) exhibits an abrupt spin transition with a narrow thermal hysteresis of approximately 3 K. mdpi.com This behavior is attributed to strong intermolecular hydrogen bonds formed between the carboxylic acid groups, which create a cooperative network that links the metal centers. mdpi.com

Effect of Counter-Anions and Solvents: The choice of counter-anion and the presence of co-crystallized solvent molecules can dramatically alter the spin transition temperature (T₁/₂) and the abruptness of the transition. rsc.orgelsevierpure.com In one study, the iron(II) complex with (E)-2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine showed a sharp, hysteretic SCO phenomenon only when acetone (B3395972) was the crystal solvent, which was linked to specific intermolecular interactions that induced cooperativity. elsevierpure.com

Single-Molecule Switching: The potential of these materials extends to the single-molecule level. Theoretical studies on a bpp-based iron(II) complex featuring bithiophene anchoring groups suggest that spin-state switching could be induced by mechanical stretching in a molecular junction, paving the way for applications in molecular electronics and memory elements. acs.orgnih.gov

These findings on the bpp ligand system strongly suggest that iron(II) complexes of this compound and its derivatives are promising candidates for creating new stimuli-responsive materials with tunable SCO properties.

Table 1: Spin-Crossover (SCO) Properties of Selected Iron(II) Complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) Analogous Ligands
ComplexT₁/₂ (Cooling) [K]T₁/₂ (Heating) [K]Hysteresis (ΔT) [K]Reference
Fe(bppCOOH)₂₂3813843 mdpi.com
Fe(E-dpsp)₂₂·acetone16417915 elsevierpure.com
[Fe(L1)₂]254 (Gradual)- acs.org

T₁/₂ is the temperature at which the high-spin and low-spin populations are equal. L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine, E-dpsp = (E)-2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine.

Liquid Crystals

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The self-assembly of molecules into ordered yet fluid phases is key to their function. While various bipyridine and pyrazole-containing molecules have been investigated for liquid crystalline properties, there is currently no significant body of research demonstrating that this compound or its metal complexes form liquid crystalline phases. The design of metallomesogens (metal-containing liquid crystals) requires specific molecular geometries, often long and rod-like or flat and disc-like, which may not be readily achieved with the coordination geometry typically adopted by this particular ligand.

Catalytic Applications of 6 1h Pyrazol 1 Yl 2,2 Bipyridine Based Metal Complexes

Transition Metal-Catalyzed Organic Transformations

The unique electronic and steric properties imparted by the 6-(1H-pyrazol-1-yl)-2,2'-bipyridine ligand and its substituted analogues play a crucial role in the catalytic activity of their metal complexes. These properties can be finely tuned by modifying the pyrazole (B372694) or bipyridine moieties, influencing the reactivity and selectivity of the catalytic processes.

Cycloaddition Reactions (e.g., Azide-Alkyne, CO2-Epoxide)

Metal complexes incorporating pyrazole-based ligands have demonstrated notable catalytic activity in cycloaddition reactions. The azide-alkyne cycloaddition (AAC) reaction, a cornerstone of "click chemistry," has been a key area of investigation. researchgate.netotago.ac.nz For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.net

Furthermore, the versatility of these ligands extends to the cycloaddition of carbon dioxide to epoxides, a reaction of significant environmental and industrial interest for the production of cyclic carbonates. mdpi.com The efficiency of these catalytic systems highlights the potential of this compound-based complexes in promoting atom-economical and environmentally benign chemical transformations.

Oxidation Reactions (e.g., Catechol Oxidation, Cyclohexane Peroxidative Oxidation)

The catalytic prowess of metal complexes derived from pyrazole-containing ligands is prominently featured in oxidation reactions. Copper complexes, in particular, have been extensively studied as catalysts for the oxidation of catechol to o-quinone. bohrium.comjmaterenvironsci.commdpi.comresearchgate.net The catalytic activity in these systems is influenced by several factors, including the nature of the solvent, the metal ion, the counter-anion in the metal salt, and the ligand-to-metal ratio. bohrium.commdpi.com For example, copper(II) complexes have shown superior reaction rates compared to those of other metals like nickel, tin, and barium, which is attributed to the presence of two active copper(II) ion sites in the catecholase enzyme, which these complexes mimic. bohrium.com

In the realm of industrial chemistry, cobalt(II) complexes with pyrazole-based ligands have emerged as effective catalyst precursors for the peroxidative oxidation of cyclohexane. ccsenet.org This process is vital for the production of cyclohexanone (B45756) and cyclohexanol, key intermediates for nylon-6 and polyamide-6. ccsenet.orgresearchgate.net The use of these catalysts under various conditions, including supercritical carbon dioxide and microwave irradiation, has been explored to enhance reaction yields and selectivity. mdpi.com

Table 1: Catalytic Oxidation of Catechol

Catalyst SystemSolventMax Rate (µmol L⁻¹ min⁻¹)Km (mol L⁻¹)Reference
L2/Cu(CH₃COO)₂Methanol41.670.02 mdpi.comresearchgate.net
L2/CuSO₄Methanol14.115- mdpi.com
L1/CuCl₂Methanol0.1458- mdpi.com

This table presents selected data on the catalytic oxidation of catechol to o-quinone using in situ formed copper complexes with pyrazole-based ligands (L1 and L2). The data highlights the influence of the ligand and the copper salt's counter-ion on the reaction rate.

C-H Activation and Functionalization

The field of C-H activation and functionalization has been significantly advanced by the use of transition metal complexes, and those based on this compound and related structures are no exception. ethernet.edu.et Palladium-catalyzed direct arylation of arenes and heterocycles is a powerful tool for C-C bond formation. uva.es Ligands that can act as both a coordinating agent and an internal base are particularly effective in facilitating the C-H activation step. uva.es For instance, the ligand [2,2'-bipyridin]-6(1H)-one has been shown to accelerate the palladium-catalyzed direct arylation of pyridine (B92270). uva.esresearchgate.net

Rhodium(III)-catalyzed C-H activation and annulation reactions with alkynes have also been successfully achieved using chelating molecules. acs.org The strategic design of ligands, including those with pyrazole moieties, allows for selective C-H functionalization. acs.org For example, pyridine-chelated pyrazole substrates have been designed to stabilize gold(III)-pyrazole intermediates in C-H auration reactions. nju.edu.cn Osmium complexes have also been shown to promote the C-H bond activation of 2,2'-bipyridines and related heterocycles. csic.es

Polymerization Catalysis (e.g., Olefin, Butadiene)

Metal complexes featuring pyrazole-based ligands have shown significant promise in the field of polymerization catalysis. mdpi.com Specifically, cobalt(II) and nickel(II) complexes with 6,6'-dihydroxy-2,2'-bipyridine ligands have demonstrated high catalytic activity for the polymerization of 1,3-butadiene (B125203) when used with organoaluminum cocatalysts. nih.govresearchgate.net The resulting polybutadienes can have varying microstructures, including cis-1,4, trans-1,4, and 1,2-units, which significantly affect the polymer's properties. nih.gov The presence of hydroxyl groups on the bipyridine ligand has been found to be crucial for high catalytic activity. nih.govresearchgate.net

Iron(III), iron(II), and cobalt(II) complexes bearing 2,6-bis(pyrazol)pyridine ligands have also been evaluated as precursors for 1,3-butadiene polymerization. researchgate.net The structure of the ligand has a notable influence on the catalytic activity and selectivity, allowing for the production of polybutadiene (B167195) with a wide range of microstructures from cis-1,4 to trans-1,4. researchgate.net Furthermore, cobalt complexes with aminophosphine-fused bipyridine ligands have been used for the controlled polymerization of isoprene, yielding polymers with a specific cis-1,4-alt-3,4 sequence. acs.org

Transfer Hydrogenation Reactions

Ruthenium complexes bearing NNN-tridentate ligands, including those derived from this compound, have been investigated as catalysts for the transfer hydrogenation of ketones. nih.govbohrium.com The catalytic activity of these complexes is influenced by the secondary coordination sphere and the nature of the substituents on the ligand framework. nih.gov For example, a ruthenium(II) complex with the asymmetric ligand 2-(3,5-dimethyl-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)-pyridine exhibited very high catalytic activity in the transfer hydrogenation of acetophenone (B1666503) derivatives. whiterose.ac.uk This high activity is attributed to the ligand's asymmetry, hemilability, and the presence of an NH functionality that can act as a proton donor. whiterose.ac.uk The transfer hydrogenation of various ketones to their corresponding alcohols has been achieved with high yields and turnover frequencies using these ruthenium catalysts. nih.gov

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of these catalytic reactions is crucial for the rational design of more efficient and selective catalysts. For transfer hydrogenation reactions catalyzed by ruthenium complexes, a metal-hydride intermediate is typically involved in the transfer of a hydride from a donor molecule, such as isopropanol (B130326) or formate, to the substrate. scispace.com The rate-limiting step in some catalytic cycles has been identified as the formation of the Ru-H hydride species. scispace.com

In C-H activation reactions, the concerted metalation-deprotonation (CMD) mechanism is a common pathway for breaking the C-H bond. uva.es Ligands that incorporate a basic moiety can facilitate this step through an intramolecular deprotonation, avoiding the need for an external base. uva.es

For oxidation reactions, such as the oxidation of water, mechanistic studies on ruthenium complexes have revealed different pathways, including a single-site water nucleophilic attack. researchgate.net The ligand environment plays a critical role in determining the operative catalytic mechanism. researchgate.net In the dual-catalytic cross-dehydrogenative biaryl coupling, mechanistic investigations have shown that a bimetallic Au/Ag catalytic process can occur, where silver(I) activates the C-H bond of one arene and gold(III) activates the C-H bond of the other. nju.edu.cn

Rational Ligand Design for Enhanced Catalytic Activity and Selectivity

The strategic design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of metal complex properties to achieve superior performance. For catalysts based on the this compound scaffold, rational design focuses on modifying the ligand's structure to precisely control the electronic and steric environment of the metal center. This targeted approach allows for the enhancement of catalytic activity, selectivity, and stability. Key strategies involve leveraging the inherent asymmetry and hemilabile nature of the ligand framework and systematically adjusting its electronic and steric parameters through the introduction of specific functional groups.

Influence of Ligand Asymmetry and Hemilability

The inherent asymmetry of this compound, which combines two distinct nitrogen-donor heterocycles (a pyridine and a pyrazole) within a bidentate or tridentate coordination sphere, is a significant feature in catalyst design. This asymmetry creates a non-uniform coordination environment around the metal ion, which can lead to enhanced catalytic activity compared to symmetric ligands. whiterose.ac.uk The differing electronic properties and steric profiles of the pyrazole and bipyridine moieties can influence substrate binding, transition state stabilization, and product release.

Hemilability, the ability of a multidentate ligand to have one donor arm reversibly dissociate from the metal center, is another crucial aspect. nih.gov In complexes of this compound and its derivatives, the pyrazole-metal bond can be weaker than the pyridine-metal bonds, allowing it to detach and create a vacant coordination site. This transient vacancy is often essential for the catalytic cycle, permitting substrate coordination and subsequent transformation. The reversible nature of this process can stabilize the active species and facilitate high turnover rates. nih.gov

A notable example, while based on a closely related asymmetric pincer ligand, 2-(3,5-dimethyl-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)-pyridine, illustrates these principles effectively. A ruthenium(II) complex of this ligand demonstrated exceptionally high activity in the transfer hydrogenation of acetophenone derivatives, achieving a turnover frequency (TOF) of up to 720,000 h⁻¹. whiterose.ac.uk This remarkable performance was attributed directly to the combined effects of ligand asymmetry and the hemilability of the pyrazolyl group. whiterose.ac.uk Furthermore, the presence of an N-H proton on the pyrazole ring can act as a proton donor, potentially accelerating the catalytic mechanism through metal-ligand cooperation. whiterose.ac.uknih.gov

The strategic importance of hemilability is a recurring theme in the design of pincer-type catalysts. The partial and reversible displacement of a ligand arm can provide kinetic stabilization for highly reactive intermediates and serve as the entry point for the substrate into the catalytic cycle. nih.gov The ability of the ligand to flexibly coordinate and de-coordinate is critical for achieving a fast catalytic turnover. nih.gov

Tuning Electronic and Steric Parameters of the Ligand

Systematic modification of the this compound ligand framework with various substituents is a powerful tool for optimizing catalytic performance. By adding electron-donating or electron-withdrawing groups, or by introducing sterically demanding moieties, the ligand's electronic and steric profiles can be precisely controlled. researchgate.netrsc.org

Electronic Effects: The electronic properties of substituents on the pyridine or pyrazole rings directly influence the electron density at the metal center. researchgate.net Electron-withdrawing groups, such as halides (-Cl, -F) or trifluoromethyl (-CF3), decrease the electron density on the metal. researchgate.netresearchgate.net This can enhance the metal's Lewis acidity, making it more reactive towards certain substrates or promoting specific reaction steps. Conversely, electron-donating groups, like alkyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase electron density at the metal center. researchgate.net This can stabilize higher oxidation states of the metal or enhance its nucleophilicity, which is beneficial for other types of catalytic transformations.

Studies on related bipyridine and pyrazole systems have shown that the introduction of electron-withdrawing substituents can significantly accelerate reactions like C-H bond activation. researchgate.net For instance, the presence of a CF3 group was found to speed up cyclometalation reactions mediated by platinum(II). researchgate.net In the context of oxidation catalysis, increasing the electron-withdrawing character of a porphyrin ligand was shown to increase the catalytic activity of an iron complex, although excessive electron withdrawal can become detrimental by hindering the formation of the active intermediate. rsc.org

Steric Effects: The size and placement of substituents on the ligand scaffold dictate the steric environment around the catalytically active site. Introducing bulky groups, such as tert-butyl, can create a more crowded coordination sphere. diva-portal.org This steric hindrance can serve several purposes:

It can enforce a specific coordination geometry on the substrate, leading to higher regioselectivity or stereoselectivity. diva-portal.org

It can prevent catalyst deactivation pathways, such as the formation of inactive dimers.

It can control access of the substrate to the metal center, influencing reaction rates.

Research on iminopyridylpalladium complexes has shown that bulkier groups adjacent to the coordinating nitrogen atoms enhance the thermal stability of the catalyst and lead to high activities in cross-coupling reactions. researchgate.net The strategic placement of substituents is crucial; for example, a substituent in the 6-position of a 2,2'-bipyridine (B1663995) ligand (adjacent to a coordinating nitrogen) has a much more significant steric impact than a substituent in the 5-position, influencing the stability of intermediates and the regioselectivity of the reaction. researchgate.net

The interplay between electronic and steric effects is often complex but provides a rich parameter space for catalyst optimization. The table below summarizes how these parameters can be tuned in derivatives of this compound for targeted catalytic applications.

Table 1: Influence of Ligand Modifications on Catalytic Properties

Modification Type Substituent Example Position on Ligand Expected Effect on Metal Center Potential Catalytic Impact
Electronic
Electron-Withdrawing -Cl, -F, -CF3 Pyridine or Pyrazole Ring Decreased electron density; Increased Lewis acidity Acceleration of reactions like C-H activation; Stabilization of lower oxidation states
Electron-Donating -CH3, -OCH3 Pyridine or Pyrazole Ring Increased electron density; Decreased Lewis acidity Stabilization of higher oxidation states; Enhanced nucleophilicity
Steric
Bulky Group tert-butyl Position adjacent to N-donor Increased steric hindrance Enhanced selectivity (regio-/stereo-); Prevention of catalyst deactivation; Controlled substrate access

Role of 6 1h Pyrazol 1 Yl 2,2 Bipyridine in Separation Science

Selective Extraction of Metal Cations

The specific arrangement of nitrogen atoms in the 6-(1H-pyrazol-1-yl)-2,2'-bipyridine scaffold allows for the selective complexation of certain metal cations over others. This selectivity is crucial for processes requiring the separation of elements with very similar chemical properties.

A significant challenge in the nuclear fuel cycle is the separation of trivalent minor actinides (Am³⁺, Cm³⁺) from trivalent lanthanides (Ln³⁺), as their similar ionic radii and charge make differentiation difficult. Research has focused on developing ligands that show preferential binding to the slightly more covalent actinide ions.

A key derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy), was synthesized and studied as a model system to better understand the selectivity of N-donor ligands. psu.eduacs.orgnih.gov Unlike the established 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) systems which typically form 1:3 metal-ligand complexes, studies involving X-ray diffraction (XRD) and other spectroscopic methods revealed that dmpbipy forms 1:1 complexes with trivalent metal ions. psu.eduacs.orgresearchgate.net

Solvent extraction experiments demonstrated that dmpbipy, when dissolved in 1-octanol, does not extract Americium(III) or Europium(III) from nitric acid. However, when used in a synergistic system with 2-bromohexanoic acid in a kerosene (B1165875) diluent, it can extract Am(III) with limited, yet notable, selectivity over Eu(III) at a pH greater than 2.4. psu.eduacs.org The measured separation factor (SF) for Am(III) over Eu(III) was approximately 8. psu.eduacs.orgmdpi.com The complexation of dmpbipy with Curium(III) was found to be an exothermic and spontaneous process. psu.edumdpi.com

ParameterValueMetal IonConditions
Separation Factor (SF) ~ 8Am(III)/Eu(III)2-bromohexanoic acid/kerosene, pH > 2.4
Equilibrium Constant (log K) 2.80Cm(III)n-octan-1-ol
Gibbs Free Energy (ΔG at 20°C) -15.5 kJ/molCm(III)n-octan-1-ol

Table 1: Research findings on the separation of Actinides(III) and Lanthanides(III) using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy). psu.edumdpi.com

The selective extraction of alkali metal cations is important for applications ranging from battery recycling to environmental remediation. While extensive research focuses on crown ethers for this purpose, certain nitrogen-based heterocyclic ligands have also been explored. mdpi.comresearchgate.net Pyrazole-based ligands, as a class, have been identified for their utility in the extraction of lithium and cesium cations. researchgate.netmdpi.com The presence of nitrogen heteroatoms within a ligand structure is considered crucial for selective binding over alkali and alkaline earth metals. psu.edu However, specific studies detailing the performance of this compound itself for the separation of lithium or cesium are not extensively documented in the reviewed literature.

Chelation Properties and Ligand Structural Modifications for Improved Selectivity

The selectivity and extraction efficiency of pyrazolyl-bipyridine ligands are intrinsically linked to their chelation properties and molecular structure. The parent compound, this compound, acts as a tridentate ligand, coordinating to a metal ion through the two nitrogen atoms of the bipyridine unit and one nitrogen from the pyrazole (B372694) ring.

Modifications to this basic structure have been a key strategy for enhancing selectivity. The study of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy) illustrates this principle. google.com The addition of two methyl groups to the pyrazole ring alters the ligand's electronic and steric properties. This modified structure leads to the formation of 1:1 metal-ligand complexes, a distinct behavior compared to other actinide-lanthanide separation ligands like BTPs. psu.eduresearchgate.netgoogle.com

Further research into related structures has provided more insight. For instance, creating tetradentate ligands by incorporating a second pyrazole group, such as in 6,6'-bis(5-alkyl-1H-pyrazol-3-yl)-2,2'-bipyridine , can significantly enhance extraction efficiency by providing more coordination sites and creating a more pre-organized binding pocket for the metal ion. nih.gov Theoretical studies on similar asymmetric N-heterocyclic ligands suggest that adjusting the central backbone, such as by using a phenanthroline unit instead of bipyridine, and introducing different substituents can fine-tune the complexation behavior and stability of the resulting metal complexes. The development of these more complex structures, built upon the fundamental pyrazolyl-bipyridine framework, is a promising avenue for creating ligands with superior selectivity for targeted metal ion separations.

Theoretical and Computational Investigations of 6 1h Pyrazol 1 Yl 2,2 Bipyridine Systems

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine systems. DFT calculations allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of spectroscopic and photophysical properties.

Molecular Orbital Analysis and Charge Distribution

DFT calculations reveal the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the electronic behavior of the molecule. For many diimine metal complexes, including those with ligands related to this compound, the HOMO is often dominated by the metal's d-orbitals, while the LUMO is typically a π* orbital localized on the diimine ligand. acs.org This is a key factor in understanding the charge transfer characteristics of these complexes.

The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) surface analysis. This analysis helps in identifying the electron-rich and electron-deficient regions of the molecule, which is vital for understanding intermolecular interactions. conicet.gov.ar Furthermore, Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution and interactions between different parts of the molecule. researchgate.netscielo.br

Computational Method Key Findings References
DFT HOMO dominated by metal d-orbitals, LUMO is a π* diimine orbital. acs.org
MEP Identifies electron-rich and -deficient regions for interaction analysis. conicet.gov.ar
NBO Quantifies charge distribution and intramolecular interactions. researchgate.netscielo.br

Prediction of Spectroscopic and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of this compound and its metal complexes. acs.orgacs.org For instance, TD-DFT calculations have been successfully used to correlate computed spectra with experimentally measured ones, confirming the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (π → π*) transitions. acs.orgnih.gov

These theoretical predictions are instrumental in the rational design of new materials with specific optical properties, such as those used in luminescent devices and photosensitizers. nih.govnih.gov

Computational Method Predicted Properties Significance References
TD-DFT Electronic absorption and emission spectra. Understanding photophysical behavior and guiding material design. acs.orgnih.govresearchgate.net
TD-DFT Nature of electronic transitions (MLCT, π → π*). Corroborates experimental findings and explains observed properties. acs.orgnih.gov

Reaction Mechanism Studies and Energetics

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. For example, the synthesis of 2,2'-bipyridine (B1663995) adducts can be studied to compare the efficiency of different synthetic routes, such as homocoupling versus cross-coupling reactions. elsevierpure.com Theoretical calculations can determine the reaction pathways, identify transition states, and calculate the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. elsevierpure.com This knowledge is invaluable for optimizing reaction conditions to improve product yields and selectivity.

Molecular Dynamics Simulations for Conformational Dynamics and Adsorption Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound systems, including conformational changes and their interactions with surfaces. nih.gov MD simulations can provide atomistic-level details of how these molecules behave in different environments, such as in solution or when adsorbed onto a solid surface. nih.govmdpi.com This is particularly important for understanding the performance of these compounds in applications like catalysis or as components of molecular devices where their conformation and adsorption properties are critical. For instance, MD simulations can be used to study the adsorption of related molecules onto mineral surfaces, revealing the role of specific interactions like hydrogen bonding. nih.gov

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and anion-π interactions, are fundamental to the structure and stability of supramolecular assemblies formed by this compound and its derivatives. conicet.gov.ardoi.orgacs.org Computational tools like Hirshfeld surface analysis and the combined quantum theory of atoms-in-molecules (QTAIM) and non-covalent interaction (NCI) plot computational tools are used to visualize and quantify these weak interactions. conicet.gov.ar

These analyses have shown that interactions like C-H···N hydrogen bonds and π-π stacking can lead to the formation of one-dimensional chains and more complex architectures in the solid state. acs.org Understanding these interactions is key to the field of crystal engineering, where the goal is to design and synthesize new materials with desired structural topologies and properties. doi.orgresearchgate.net

Interaction Type Role in Supramolecular Assembly Computational Tool References
Hydrogen Bonding (e.g., C-H···N) Formation of 1D chains and stabilization of crystal structures. Hirshfeld Surface Analysis, QTAIM, NCI plot conicet.gov.aracs.org
π-π Stacking Contributes to the overall stability and packing of molecules. Hirshfeld Surface Analysis, QTAIM, NCI plot conicet.gov.aracs.org
Anion-π Interactions Plays a role in the stabilization of the crystal lattice. Hirshfeld Surface Analysis, QTAIM, NCI plot conicet.gov.ar

Predictive Modeling for Rational Ligand Design and Property Tuning

A significant advantage of theoretical and computational investigations is their predictive power, which enables the rational design of new ligands with tailored properties. By systematically modifying the structure of the this compound ligand in silico, researchers can predict how these changes will affect the electronic, optical, and reactive properties of the resulting compounds. nih.gov

For example, DFT calculations can be used to screen a series of potential ligands to identify candidates with desirable characteristics, such as a smaller HOMO-LUMO gap for enhanced reactivity or specific absorption properties for use in solar cells. acs.org This predictive modeling approach accelerates the discovery of new functional materials and reduces the need for time-consuming and resource-intensive trial-and-error synthesis. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 6-(1H-pyrazol-1-yl)-2,2'-bipyridine and its analogues has made substantial contributions to our understanding of ligand design and coordination chemistry. As analogues of the ubiquitous 2,2'-bipyridine (B1663995), (1H-pyrazolyl)pyridines offer distinct advantages, including synthetic accessibility and the ability to tune the electronic and steric properties of the resulting metal complexes. researchgate.net

A key finding in the study of N-linked pyrazolylpyridines, such as this compound, is the observation that they tend to lose planarity upon coordination to a metal center. tandfonline.com This structural distortion, arising from steric interactions between the heterocyclic rings, influences the geometry and, consequently, the physicochemical properties of the metal complex. tandfonline.com This contrasts with C-linked isomers, which can maintain coplanarity. tandfonline.com

The primary contribution of this class of ligands lies in their role as scaffolds for creating metal complexes with tunable photophysical and chemical properties. researchgate.net By modifying the pyrazole (B372694) or bipyridine units, researchers can systematically alter the characteristics of the complexes. This has led to the exploration of these compounds in various applications, from fundamental studies of metal-ligand interactions to the development of functional materials. For instance, a closely related derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine, has been successfully employed as a ligand for the separation of actinides and lanthanides, demonstrating the practical utility of this ligand family in strategic element separation.

The coordination chemistry of pyrazole-bipyridine ligands has been explored with a wide range of metals, leading to the formation of diverse coordination compounds. researchgate.net These studies are crucial for establishing structure-property relationships that can guide the design of new materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net

Emerging Trends in Pyrazole-Bipyridine Ligand Chemistry

The chemistry of pyrazole-bipyridine ligands is evolving from the synthesis of simple coordination complexes to the design of sophisticated, functional molecular systems. Several key trends are shaping the current research landscape:

Functional Materials and Supramolecular Chemistry: There is a growing interest in using pyrazole-bipyridine ligands to construct advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. nih.gov The directionality and modular nature of these ligands make them ideal for building extended, porous structures with potential applications in gas storage and separation. nih.gov

Exploitation of Proton-Responsiveness: The NH group on the pyrazole ring is a crucial functional feature that is increasingly being exploited. nih.govmdpi.com This "protic" nature allows the ligand to act as a proton donor or to be deprotonated, enabling its participation in metal-ligand cooperation. nih.gov This has led to the development of "smart" materials that respond to changes in pH and bifunctional catalysts where the ligand actively participates in the catalytic cycle. nih.govmdpi.com

Medicinal and Bioinorganic Chemistry: A significant trend is the application of pyrazole derivatives, including pyrazole-pyridine hybrids, in medicinal chemistry. nih.govnih.gov These compounds are being investigated as potent anticancer agents, with research focused on designing molecules that can selectively target cancer cells and inhibit key enzymes like kinases. nih.gov The ability of these ligands to form stable complexes with metals like copper also opens avenues for developing novel therapeutic agents with unique mechanisms of action. rsc.org

Photophysics and Luminescence: The development of luminescent metal complexes for applications in sensing, bio-imaging, and lighting technologies remains a major driver in the field. Research is focused on tuning the emission properties of complexes by modifying the pyrazole-bipyridine ligand structure to achieve desired colors, quantum yields, and lifetimes. mdpi.com

Prospective Research Avenues for this compound Derivatives in Advanced Materials and Catalysis

The future of this compound chemistry is rich with possibilities, particularly in the realms of advanced materials and catalysis. The versatility of the pyrazole and bipyridine scaffolds allows for extensive functionalization, opening up numerous research avenues.

Advanced Materials:

Chemosensors: By incorporating specific functional groups onto the ligand framework, derivatives of this compound can be designed as highly selective and sensitive chemosensors. Their metal complexes could signal the presence of specific ions or molecules through changes in their optical or electrochemical properties.

Luminescent Materials: Further research into the photophysical properties of lanthanide and transition metal complexes with these ligands could lead to the development of next-generation materials for OLEDs and other lighting applications. The goal is to create stable, efficient, and color-tunable emitters.

Metal-Organic Frameworks (MOFs): The synthesis of dicarboxylic derivatives of pyrazole-containing ligands is a promising strategy for creating novel MOFs. nih.gov These porous materials could be designed for specific applications such as carbon capture, gas separation, or as heterogeneous catalysts.

Catalysis:

Homogeneous Catalysis: The proton-responsive NH group makes protic pyrazole complexes excellent candidates for catalysts in reactions involving proton transfer steps. nih.govmdpi.com Future work could focus on developing catalysts for reactions such as transfer hydrogenation, dehydrogenation of formic acid, and other C-C bond-forming reactions. mdpi.comresearchgate.net The metal-ligand cooperation afforded by the pyrazole moiety is key to designing highly efficient catalytic systems. nih.gov

Asymmetric Catalysis: A significant and challenging research direction is the introduction of chirality into the this compound backbone. Chiral derivatives could be used to synthesize enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.

Polymerization Catalysis: Metal complexes of pyrazole-based ligands have shown promise as catalysts for olefin oligomerization and polymerization. researchgate.net Further exploration of this compound complexes in this area could lead to new catalysts with improved control over polymer properties.

Q & A

Q. What are the common synthetic routes for preparing 6-(1H-pyrazol-1-yl)-2,2'-bipyridine, and what are their respective yields and challenges?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, reacting 6-chloro-2,2'-bipyridine with 1H-pyrazole in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) under inert conditions yields the target ligand. Challenges include regioselectivity control and byproduct formation due to competing reactions. A related synthesis for 2,6-di(1H-pyrazol-1-yl)pyridine achieved 60–75% yields after purification by column chromatography, as described in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :
  • 1H/13C NMR : Pyrazole protons appear as singlets (δ 7.5–8.5 ppm), while bipyridine protons exhibit splitting due to conjugation.
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : Resolves structural ambiguities (e.g., substituent positions), as demonstrated for a pyrazole-pyridine derivative in , which used single-crystal diffraction to confirm bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize the ligand-to-metal stoichiometry when forming coordination complexes with this compound?

  • Methodological Answer :
  • Job’s Plot or Molar Ratio Method : UV-Vis titration monitors absorbance changes to identify optimal ligand-metal ratios (e.g., 1:1 or 2:1).
  • ESI-MS and Elemental Analysis : Validate stoichiometry by comparing experimental vs. theoretical mass/percentage compositions. A pyrazole derivative in used these techniques to confirm complex formation .

Q. What strategies resolve contradictory NMR data arising from tautomeric equilibria in this compound derivatives?

  • Methodological Answer :
  • Variable-Temperature NMR : Low temperatures (e.g., –40°C) slow tautomerization, resolving split peaks into distinct signals.
  • DFT Calculations : Predict dominant tautomers, validated by X-ray data (e.g., ’s crystallographic analysis of a pyrazole-pyridine structure) .
  • Dynamic NMR Simulations : Model exchange rates to quantify tautomer populations, as applied to pyrazole derivatives in .

Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?

  • Methodological Answer :
  • Electron-Donor Analysis : Pyrazole’s N1 and bipyridine’s N atoms act as Lewis bases. DFT studies (e.g., ) show pyrazole’s lone pairs enhance metal-binding affinity.
  • Spectrochemical Series : UV-Vis and cyclic voltammetry compare ligand field strengths. For example, ’s structural data correlates bond lengths with metal-ligand stability .

Q. How to design a metal-organic framework (MOF) using this compound as a linker?

  • Methodological Answer :
  • Linker Functionalization : Introduce carboxylate or hydroxyl groups (e.g., ’s bipyridine-dicarboxylic acid derivatives) to enhance MOF stability .
  • Topology Validation : Powder XRD and gas adsorption isotherms confirm framework porosity. Pair with TEM to visualize lattice arrangements.

Data Contradiction and Resolution

Q. How to address conflicting crystallographic data regarding the binding mode of this compound in metal complexes?

  • Methodological Answer :
  • High-Resolution XRD : Re-examine crystal quality and refine data (e.g., ’s R-factor analysis).
  • Complementary Techniques : Pair XRD with EXAFS to probe local metal coordination environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.